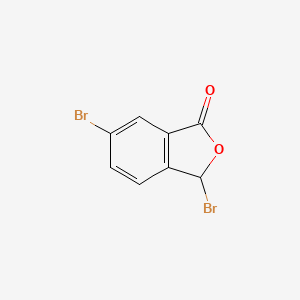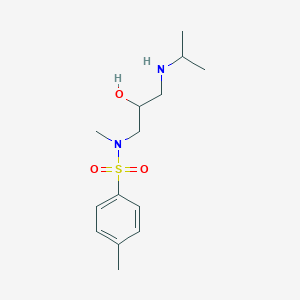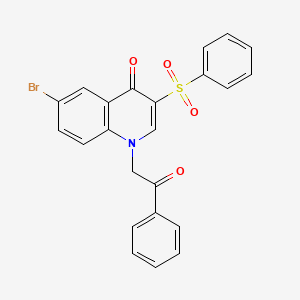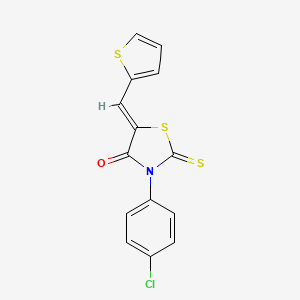
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is a synthetic organic compound notable for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique molecular structure characterized by the presence of a pyridine ring, substituted with chlorine and fluorine, and a piperidine ring bearing an ester group. Its versatile reactivity and biological activity make it a subject of considerable interest in contemporary scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate typically involves a multi-step synthetic process. Key steps include:
Formation of 5-chloro-6-fluoropyridine-3-carboxylic acid: : This can be achieved via halogenation and subsequent carboxylation of pyridine derivatives.
Coupling Reaction: : The acid group is then coupled with (3R)-piperidine-3-carboxylic acid using common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: : The final step involves the esterification of the resulting product with ethanol under acidic or basic conditions, yielding this compound.
Industrial Production Methods: : In an industrial setting, the synthesis process can be scaled up by employing flow chemistry techniques and automated reactors to enhance the efficiency and yield of the product. Stringent control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure consistency and purity of the final compound.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction of the ester group to an alcohol is feasible using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : The chlorine and fluorine atoms on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols, often facilitated by catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with varied functional groups depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate finds extensive use in scientific research due to its distinct properties:
Chemistry: : As a building block in organic synthesis for the development of more complex molecules.
Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: : Explored for its potential pharmacological effects, including its role as an intermediate in the synthesis of therapeutic agents.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The biological activity of Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering protein conformations. Detailed studies involving molecular docking and kinetic assays can elucidate these interactions, providing insights into its mechanism of action.
Similar Compounds
Ethyl (3R)-1-(5-bromo-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate
Ethyl (3R)-1-(5-chloro-6-methylpyridine-3-carbonyl)piperidine-3-carboxylate
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)pyrrolidine-3-carboxylate
Comparison
Structural Uniqueness: : While similar compounds may share the pyridine and piperidine/pyrrolidine cores, the specific substitution pattern of chlorine and fluorine atoms in this compound confers unique reactivity and biological properties.
Reactivity: : The presence of different halogen atoms or alkyl groups in similar compounds can significantly alter their chemical reactivity and interaction with biological targets.
This compound stands out due to its distinctive combination of structural features and functional versatility, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-21-14(20)9-4-3-5-18(8-9)13(19)10-6-11(15)12(16)17-7-10/h6-7,9H,2-5,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJQMNFDYPOYOU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)




![ethyl 3-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2882013.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)
![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)
